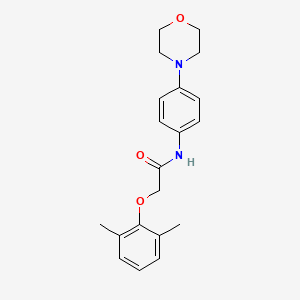

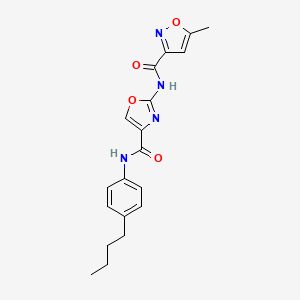

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the field of cancer research. It was initially developed as an antiviral drug but later found to have potent anti-tumor properties. DMXAA has been shown to have a unique mechanism of action that makes it a promising candidate for cancer treatment.

科学的研究の応用

Antifungal Activity

2-(2,6-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide derivatives have been identified as potent antifungal agents, particularly against Candida and Aspergillus species. A specific derivative demonstrated significant fungicidal activity and broad antifungal properties in vitro, including against molds and dermatophytes, with in vivo efficacy confirmed in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Anticonvulsant Properties

Certain analogs of 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide have shown promising anticonvulsant activities. For instance, one study found that racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was particularly effective in mouse models of epilepsy, demonstrating a potent ability to protect against focal seizures and increase seizure threshold. Its mechanism of action includes inhibition of voltage-gated sodium currents and potentiation of GABAergic effects (Pękala et al., 2011).

Structural and Inclusion Compounds

The structural aspects of compounds related to 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide have been explored, particularly in the context of forming salts and inclusion compounds with mineral acids. These compounds demonstrate varied interactions depending on the type of acid used, leading to different physical states such as gels or crystalline solids. The fluorescence properties of these compounds also vary significantly depending on their protonated state or interaction with other molecules (Karmakar et al., 2007).

Antimicrobial and Hemolytic Activity

A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable antimicrobial effectiveness against selected bacterial and fungal species, with some showing potent activity. Notably, their hemolytic activity was generally low, suggesting a favorable therapeutic index for potential antimicrobial applications (Gul et al., 2017).

特性

IUPAC Name |

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-15-4-3-5-16(2)20(15)25-14-19(23)21-17-6-8-18(9-7-17)22-10-12-24-13-11-22/h3-9H,10-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUNCVOUWRNZND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322575 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

CAS RN |

448221-80-5 |

Source

|

| Record name | 2-(2,6-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)

![4-amino-N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B2813899.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2813905.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)

![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2813916.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2813917.png)